molecular formula C22H23NO4 B2814704 3-Hydroxy-2-[3-methoxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one CAS No. 1353224-65-3

3-Hydroxy-2-[3-methoxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one

Cat. No.: B2814704
CAS No.: 1353224-65-3
M. Wt: 365.429
InChI Key: LVXNKRXCCUGTKC-UHFFFAOYSA-N
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Description

3-Hydroxy-2-[3-methoxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its complex structure, which includes a chromen-4-one core, a methoxy group, a pyrrolidinyl group, and two methyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-[3-methoxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the phenolic hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through a nucleophilic substitution reaction, where a halogenated precursor reacts with pyrrolidine under basic conditions.

    Methylation of the Chromen-4-one Core: The final step involves the methylation of the chromen-4-one core at the desired positions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-[3-methoxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the chromen-4-one core can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and pyrrolidinyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated precursors, nucleophiles such as amines or thiols, and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted chromen-4-one derivatives.

Scientific Research Applications

3-Hydroxy-2-[3-methoxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-[3-methoxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-[3-methoxy-4-(pyrrolidin-1-yl)phenyl]-chromen-4-one: Lacks the dimethyl groups on the chromen-4-one core.

    3-Hydroxy-2-[3-methoxy-4-(pyrrolidin-1-yl)phenyl]-6-methylchromen-4-one: Contains only one methyl group on the chromen-4-one core.

    3-Hydroxy-2-[3-methoxy-4-(pyrrolidin-1-yl)phenyl]-7-methylchromen-4-one: Contains only one methyl group on the chromen-4-one core at a different position.

Uniqueness

The presence of both the methoxy and pyrrolidinyl groups, along with the two methyl groups on the chromen-4-one core, makes 3-Hydroxy-2-[3-methoxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one unique

Properties

IUPAC Name

3-hydroxy-2-(3-methoxy-4-pyrrolidin-1-ylphenyl)-6,7-dimethylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-13-10-16-18(11-14(13)2)27-22(21(25)20(16)24)15-6-7-17(19(12-15)26-3)23-8-4-5-9-23/h6-7,10-12,25H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXNKRXCCUGTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C(C2=O)O)C3=CC(=C(C=C3)N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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